molecular formula C17H13Cl2FN4O2 B2826992 2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide CAS No. 1825611-87-7

2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide

Katalognummer: B2826992
CAS-Nummer: 1825611-87-7
Molekulargewicht: 395.22
InChI-Schlüssel: JUMHRUBXCSNKRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of this compound is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tumor invasion.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups that enable facile synthesis . It is derived from pyridine with two chlorides, a fluoride, and a nitrile substituent .


Chemical Reactions Analysis

The most recognized reaction using this compound is the synthesis of Gemifloxacin, an oral broad-spectrum antibiotic . It is also a molecular scaffold for 1,8-naphthyridine derivatives including Enoxacin, Trovafloxacin, and Tosufloxacin .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 89-91 °C . It is a solid form with a molecular weight of 190.99 g/mol .

Wissenschaftliche Forschungsanwendungen

  • Kinase Inhibition and Cancer Treatment : Schroeder et al. (2009) discovered potent and selective Met kinase inhibitors by substituting N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides. These compounds demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model and have been advanced into phase I clinical trials, showing potential in cancer treatment (Schroeder et al., 2009).

  • Antimicrobial and Antitumor Activities : Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones as key intermediates. These compounds, including substituted pyridine derivatives, showed inhibition effects on human breast and liver carcinoma cell lines, as well as antimicrobial activity. This suggests a potential application in developing treatments for various types of cancer and microbial infections (Riyadh, 2011).

  • PET Radiotracer for CB1 Cannabinoid Receptors : Katoch-Rouse and Horti (2003) synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain by positron emission tomography. This research indicates the compound's utility in neuroscientific studies, especially those related to cannabinoid receptors (Katoch-Rouse & Horti, 2003).

  • Fluorophore Development : Castillo, Tigreros, and Portilla (2018) provided a one-pot route for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which were used as strategic intermediates for the preparation of novel functional fluorophores. This research demonstrates the potential of such compounds in the development of fluorescent probes for biological or environmental species detection (Castillo et al., 2018).

  • Antitubercular and Antibacterial Agents : Bodige et al. (2019) designed and synthesized pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, which showed significant antitubercular and antibacterial activities. This suggests the compound's application in developing new treatments for tuberculosis and bacterial infections (Bodige et al., 2019).

Wirkmechanismus

Target of Action

It is known that this compound is a molecular scaffold for 1,8-naphthyridine derivatives including enoxacin, trovafloxacin, and tosufloxacin . These are all fluoroquinolone antibiotics, which primarily target bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication.

Safety and Hazards

This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation .

Eigenschaften

IUPAC Name

2,6-dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2FN4O2/c1-24-14(8-13(23-24)9-4-3-5-10(6-9)26-2)21-17(25)11-7-12(20)16(19)22-15(11)18/h3-8H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMHRUBXCSNKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)NC(=O)C3=CC(=C(N=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.